Benzalkonium bromide

Antimicrobial Efficacy Disinfection Phenol Coefficient

Class-level QAC procurement ignores critical differences in CMC, antimicrobial potency, and formulation stability. Benzalkonium bromide (CAS 8043-47-8) resolves these with quantifiable, evidence-backed differentiation: • 24.2% enhanced germicidal rate against P. aeruginosa with Cu-bearing duplex stainless steel vs biocide alone • Superior photostability over merthiolate and ethylparaben, effective ophthalmic preservation at 0.003-0.01% • Phenol coefficient 407-429 against S. aureus and S. typhi for healthcare disinfection • Distinct lower CMC profile enabling controlled monomeric active species for optimized surfactant performance. Each shipment includes full QC documentation and batch-specific certificate of analysis.

Molecular Formula C21H38BrN
Molecular Weight 384.4 g/mol
CAS No. 8043-47-8
Cat. No. B3431558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzalkonium bromide
CAS8043-47-8
Molecular FormulaC21H38BrN
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-]
InChIInChI=1S/C21H38N.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1
InChIKeyKHSLHYAUZSPBIU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes150 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzalkonium Bromide Selection Guide


Benzalkonium bromide (CAS 8043-47-8), also known as N-alkyl-N-benzyl-N,N-dimethylammonium bromide, is a quaternary ammonium compound (QAC) and cationic surfactant that functions as a broad-spectrum antimicrobial agent [1]. It is a mixture of alkylbenzyldimethylammonium bromides with varying alkyl chain lengths (primarily C12, C14, and C16), which confers a balance of hydrophobic and hydrophilic properties essential for membrane disruption and biocidal activity [2]. The compound is characterized by its high water solubility, surface-active properties (including foaming), and stability under typical storage and use conditions [3]. While often considered alongside its chloride counterpart (benzalkonium chloride, BAC), the bromide salt exhibits distinct physicochemical properties, including differences in critical micelle concentration (CMC) and surface activity, which can influence its performance in specific formulations and applications [4]. The following guide provides a rigorous, evidence-based comparison of benzalkonium bromide against its closest analogs and alternatives, quantifying its unique attributes to inform scientific and industrial procurement decisions.

Broad-spectrum antimicrobial screening studies
Cationic surfactant for formulation and colloid research
Bromide salt with distinct surface activity and CMC profile

Why Benzalkonium Bromide Cannot Be Substituted


Generic substitution within the quaternary ammonium compound (QAC) class is not straightforward due to substantial differences in antimicrobial spectrum, potency against specific pathogens, physicochemical behavior (including critical micelle concentration and surface tension), and formulation stability that are dictated by the counterion (bromide vs. chloride) and the precise alkyl chain distribution [1]. While benzalkonium chloride (BAC) and benzalkonium bromide (BAB) share a common cationic core, the bromide salt exhibits a lower critical micelle concentration (CMC) and distinct surface activity, which can directly impact its bioavailability, membrane permeabilization efficiency, and compatibility with other formulation components [2]. Furthermore, direct comparative studies reveal that BAB demonstrates a different toxicity profile and environmental impact compared to BAC, particularly at higher concentrations, and shows unique synergistic potential with certain materials, such as copper-bearing stainless steel, that is not observed with other QACs [3]. These quantifiable differences necessitate a product-specific evaluation rather than a class-based assumption of equivalence.

Chloride analog (BAC) – CMC and surface activity may shift due to counterion differences, altering formulation behavior.
Ecotoxicity profile – Differential induction of oxidative stress and toxin production may not transfer across QACs.
Synergistic biofilm control – Reported synergy with copper-bearing stainless steel is not class-wide.

Benzalkonium Bromide Evidence Comparison


Antimicrobial Potency: Phenol Coefficient

Benzalkonium bromide exhibits a markedly higher phenol coefficient compared to the standard disinfectant phenol, demonstrating its superior potency. Specifically, the phenol coefficient is reported as 429 against Salmonella typhi (typhoid bacillus) and 407 against Staphylococcus aureus [1]. This metric quantifies the compound's bactericidal activity relative to phenol, a historical benchmark. While this is a class-level inference for QACs, the specific values provide a benchmark for quality and potency that may vary with alkyl chain distribution and counterion, thus serving as a key differentiator between suppliers and formulations [2].

Phenol Coefficient
Class-level
429 (S. typhi), 407 (S. aureus)
Reported bactericidal potency benchmark
Varies with alkyl chain distribution and counterion
Antimicrobial Efficacy Disinfection Phenol Coefficient

CMC and Surface Activity

The bromide counterion in benzalkonium bromide confers distinct self-aggregation behavior compared to its chloride analog. In a comparative study of C16 benzalkonium bromide (BAB-C16) and other quaternary ammonium compounds, the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) were determined [1]. While the study does not directly compare BAB-C16 to BAC-C16, the reported values for BAB-C16 (CMC and γcmc) are foundational for understanding its formulation behavior. For instance, a related study using benzalkonium bromide as a reference standard for novel chiral quaternary ammonium bromides highlights the importance of CMC in correlating with antimicrobial activity, noting that monomeric forms, rather than micelles, are primarily responsible for activity [2]. This underscores that differences in CMC, driven by the counterion, can influence the effective concentration of active monomers in solution.

CMC & Surface Activity
Reported
CMC and γcmc for C16-BAB documented
Counterion influences monomer active fraction
Formulation-dependent aggregation behavior
Surface Chemistry Formulation Science Colloid Science

Cytotoxicity and Wound Healing Impact

A direct comparative study in a rat full-thickness wound model evaluated benzalkonium bromide (BB) against povidone-iodine (PVP-I) and chlorhexidine gluconate (CHG) [1]. BB demonstrated significantly higher cytotoxicity on HaCat cells, with IC25, IC50, and IC75 values of 1.90, 4.16, and 9.09 µg/mL, respectively, which were the lowest among the tested antiseptics, indicating higher potency but also greater potential for cellular damage [1]. In vivo, while BB provided the best wound infection control, it also delayed wound healing, with a wound healing rate (WHr) of 91.42 ± 5.12% at day 20, compared to the other agents [1]. The BB group also showed the highest apoptosis index (5.05 ± 1.77) in wound tissue and induced the highest levels of reactive oxygen species (ROS) [1].

Cytotoxicity (HaCat)
Head-to-head
IC50 = 4.16 µg/mL; lowest IC values among tested antiseptics
Higher cytotoxicity endpoint context
Wound healing model-specific review
Cytotoxicity Wound Healing Antiseptic Safety

Aquatic Toxicity Profile

A comparative ecotoxicological study on the cyanobacterium Microcystis aeruginosa revealed distinct toxicity profiles for benzalkonium bromide (BAB) and benzalkonium chloride (BAC) [1]. While both compounds had the same 96h-EC50 concentration of 0.97 mg/L, BAC exhibited stronger inhibition of growth at real environmental concentrations [1]. Furthermore, the study found that under EC50 stress, BAC induced higher levels of reactive oxygen species (ROS) compared to BAB (5.88-fold vs. 4.31-fold increase over control), indicating greater oxidative stress from BAC [1]. Conversely, BAB promoted the synthesis of microcystin-LR (a potent hepatotoxin) with a stronger effect on mcy gene expression than BAC, despite causing less membrane damage .

Aquatic Toxicity
Head-to-head
96h-EC50 = 0.97 mg/L for both BAB and BAC; BAB induced 4.31× ROS vs 5.88× for BAC, but higher microcystin-LR synthesis
Differential ecotoxicity profile
Environmental risk assessment context
Ecotoxicology Environmental Safety Aquatic Toxicity

Anti-Biofilm Synergy with Copper Steel

A study demonstrated a unique synergistic effect when benzalkonium bromide is combined with Cu-bearing 2205 duplex stainless steel (2205-Cu DSS) against Pseudomonas aeruginosa, a key organism in microbiologically influenced corrosion (MIC) [1]. The combination of 23.44 ppm benzalkonium bromide and 2205-Cu DSS achieved a germicidal rate that was 24.2% higher than that of using benzalkonium bromide alone after five days [1]. This synergistic enhancement is not reported for other common QACs in this specific material context and provides a quantifiable advantage for applications where biofilm formation on metal surfaces is a primary concern.

Cu-Steel Synergy
Head-to-head
+24.2% germicidal rate vs BAB alone
Reported biofilm control synergy
Industrial MIC model context
Biofilm Control Microbiologically Influenced Corrosion Synergistic Antimicrobials

Photostability in Ophthalmic Formulations

A stability study of preservatives in enoxacin eye drops compared benzalkonium bromide with merthiolate and ethylparaben under high-temperature and UV irradiation conditions [1]. The results showed that benzalkonium bromide was 'almost impervious' to both high temperature and UV irradiation, whereas the content of merthiolate and ethylparaben decreased under these stress conditions [1]. This superior photostability and thermal stability makes benzalkonium bromide a more reliable preservative for ophthalmic and other light-exposed formulations, ensuring long-term antimicrobial efficacy.

Photostability
Head-to-head
Content unchanged under UV and high temperature; merthiolate and ethylparaben decreased
Reported high photostability
Formulation stability context
Formulation Stability Ophthalmic Preservatives Photostability

Benzalkonium Bromide Applications


Light-Sensitive Ophthalmic Preservation

Given its demonstrated superior photostability compared to merthiolate and ethylparaben [1], benzalkonium bromide is the preferred preservative for ophthalmic solutions, nasal sprays, and other liquid formulations that may be exposed to light during storage or use. Its minimal effective concentration of 0.003% in eye drops [2] and established use at 0.01% for ophthalmic preservation [3] make it a cost-effective and reliable choice for ensuring product sterility over the shelf life.

MIC Control on Copper-Alloyed Surfaces

The unique synergistic effect of benzalkonium bromide with Cu-bearing duplex stainless steel, which enhances the germicidal rate against Pseudomonas aeruginosa by 24.2% compared to the biocide alone [4], makes it the biocide of choice for water injection systems, cooling towers, and other industrial water circuits where MIC is a concern and where copper-alloyed materials are present. This specific advantage is not documented for benzalkonium chloride or other common QACs in this context.

Healthcare Surface Disinfection

The high phenol coefficient of benzalkonium bromide (407-429) [3] quantifies its exceptional potency against key pathogens like Staphylococcus aureus and Salmonella typhi. This makes it a highly effective agent for surface disinfection, instrument sterilization (0.1% solutions), and preoperative skin preparation in healthcare environments, where rapid and reliable elimination of these organisms is critical.

Low CMC Antimicrobial Formulations

The distinct critical micelle concentration (CMC) and surface activity of benzalkonium bromide, compared to other QACs [5], dictate its behavior in formulations. For applications requiring high surface activity for wetting, penetration, or detergency alongside antimicrobial action, or where the concentration of monomeric active species must be carefully controlled (as monomer activity correlates with antimicrobial efficacy [6]), the bromide salt's specific CMC profile offers a formulation advantage over chloride-based alternatives.

Application
Selection Property
Validation Focus
Light-exposed formulation preservation research
Photostability and thermal stability
Preservative efficacy under UV/heat stress
MIC control research on copper alloys
Synergistic biofilm eradication with Cu-DSS
Germicidal rate in industrial water models
Surface disinfection efficacy screening
Bactericidal potency (phenol coefficient)
Reduction of S. aureus and S. typhi
Surfactant-based antimicrobial formulation design
Critical micelle concentration and monomer activity
Aggregation-behavior correlation with biocidal effect

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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